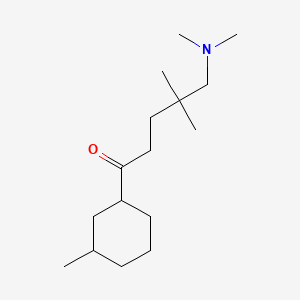
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is an organic compound with a complex structure It belongs to the class of ketones and contains multiple functional groups, including a dimethylamino group and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Cyclohexyl Ring: Starting with a suitable cyclohexane derivative, functionalize the ring to introduce the desired substituents.
Introduction of the Dimethylamino Group: Use a nucleophilic substitution reaction to introduce the dimethylamino group.
Formation of the Ketone: Oxidize the appropriate precursor to form the ketone functional group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimized reaction conditions, including temperature control, catalysts, and purification techniques. The specific methods would depend on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield carboxylic acids, while reduction would yield secondary alcohols.
Applications De Recherche Scientifique
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone may have applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-5-(dimethylamino)-1-pentanone: Lacks the cyclohexyl ring, which may result in different chemical and biological properties.
4,4-Dimethyl-1-(3-methylcyclohexyl)-1-pentanone:
Uniqueness
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is unique due to the presence of both the dimethylamino group and the cyclohexyl ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propriétés
Numéro CAS |
3853-21-2 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
5-(dimethylamino)-4,4-dimethyl-1-(3-methylcyclohexyl)pentan-1-one |
InChI |
InChI=1S/C16H31NO/c1-13-7-6-8-14(11-13)15(18)9-10-16(2,3)12-17(4)5/h13-14H,6-12H2,1-5H3 |
Clé InChI |
FKMOUOGGXWFBEP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C(=O)CCC(C)(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



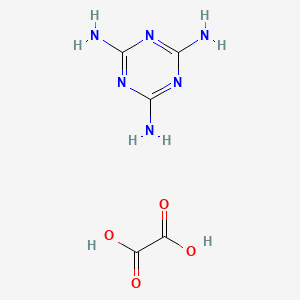
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
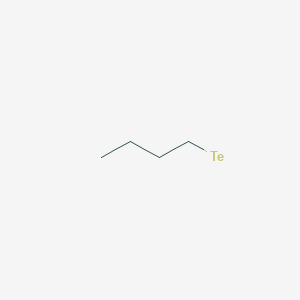
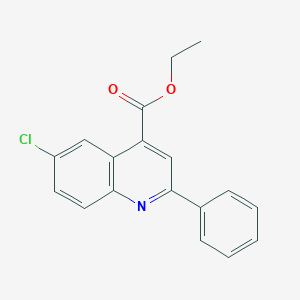
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
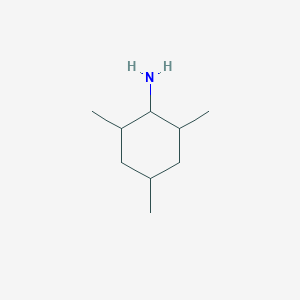
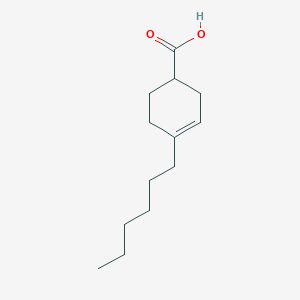

![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
